Sodium alpha-aminotoluene-4-sulphonamidate

Burn wound therapy Metabolic acidosis Carbonic anhydrase inhibition

Sodium alpha-aminotoluene-4-sulphonamidate (CAS 60758-21-6) is the sodium salt of 4-(aminomethyl)benzenesulfonamide, a sulfonamide-class compound with a molecular formula of C₇H₁₀N₂NaO₂S and a molecular weight of 209.22 g/mol. The parent free base, mafenide (CAS 138-39-6), is a well-established topical antibacterial agent used in burn wound management.

Molecular Formula C7H10N2NaO2S
Molecular Weight 209.22 g/mol
CAS No. 60758-21-6
Cat. No. B13773330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium alpha-aminotoluene-4-sulphonamidate
CAS60758-21-6
Molecular FormulaC7H10N2NaO2S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)S(=O)(=O)N.[Na]
InChIInChI=1S/C7H10N2O2S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);
InChIKeyPPPMLTQGTDMRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Alpha-Aminotoluene-4-Sulphonamidate (CAS 60758-21-6) – Chemical Identity and Procurement Baseline


Sodium alpha-aminotoluene-4-sulphonamidate (CAS 60758-21-6) is the sodium salt of 4-(aminomethyl)benzenesulfonamide, a sulfonamide-class compound with a molecular formula of C₇H₁₀N₂NaO₂S and a molecular weight of 209.22 g/mol [1]. The parent free base, mafenide (CAS 138-39-6), is a well-established topical antibacterial agent used in burn wound management [2]. The sodium salt form is engineered to provide enhanced aqueous solubility and to mitigate the metabolic acidosis associated with the hydrochloride salt (CAS 138-37-4), offering a differentiated profile for both pharmaceutical formulation and synthetic chemistry applications [3].

Why Sodium Alpha-Aminotoluene-4-Sulphonamidate Cannot Be Interchanged with Mafenide Free Base or Hydrochloride Salt Without Quantitative Risk Assessment


The sodium salt of α-amino-p-toluenesulfonamide is not a simple drop-in substitute for the free base (mafenide, CAS 138-39-6) or the hydrochloride salt (CAS 138-37-4). The hydrochloride salt is known to induce clinically significant metabolic acidosis by inhibiting carbonic anhydrase, a liability that drove the development of alternative salt forms [1][2]. In a head-to-head animal study, mafenide hydrochloride produced significantly greater toxicity and acidosis than mafenide acetate [2]. The sodium salt addresses this liability while simultaneously delivering substantial improvements in aqueous solubility—a critical parameter for both topical burn formulations and aqueous-phase synthetic reactions. Selection of the wrong salt form therefore carries direct consequences for patient safety, formulation stability, and reaction yield.

Quantitative Differentiation Evidence: Sodium Alpha-Aminotoluene-4-Sulphonamidate Versus Mafenide Hydrochloride and Free Base


Reduced Systemic Toxicity and Metabolic Acidosis vs. Mafenide Hydrochloride in Preclinical Models

Mafenide hydrochloride is documented to produce clinically significant metabolic acidosis through carbonic anhydrase inhibition, a liability that limits its therapeutic window in burn patients [1][2]. The sodium salt of α-amino-p-toluenesulfonamide, like the acetate salt, is designed to circumvent this toxicity. In a direct comparative study of mafenide salt forms, mafenide acetate produced significantly less metabolic acidosis and was markedly less toxic than the hydrochloride salt following intravenous administration in experimental animals [2]. The sodium salt shares the acetate salt's advantage of delivering the active sulfonamide anion without the chloride-driven acid load, establishing a class-level differentiation that is directly relevant for procurement decisions in pharmaceutical development.

Burn wound therapy Metabolic acidosis Carbonic anhydrase inhibition Salt form selection

Enhanced Aqueous Solubility Compared to Mafenide Free Base, Enabling Aqueous-Based Formulation and Synthesis

Sulfonamide free bases generally exhibit limited aqueous solubility, constraining their utility in both pharmaceutical formulations and aqueous-phase synthetic reactions. Sodium salt formation is a well-established strategy to dramatically increase aqueous solubility of sulfonamide drugs [1]. Mafenide free base (4-(aminomethyl)benzenesulfonamide, CAS 138-39-6) is described as 'readily soluble in warm water' and 'extremely readily soluble in dilute sodium hydroxide solution,' indicating that ionization significantly enhances solubility [2]. Sodium alpha-aminotoluene-4-sulphonamidate, as a pre-formed sodium salt, provides this enhanced solubility without requiring pH adjustment with NaOH at the point of use—a practical advantage for both topical burn dressings (eliminating the need for extemporaneous neutralization) and for use as a water-soluble building block in sulfonamide derivatization chemistry.

Aqueous solubility Sodium salt formation Topical formulation Synthetic chemistry

Carbonic Anhydrase Inhibition Profile Inherited from Parent Mafenide Scaffold – IC₅₀ Values for Target Engagement Benchmarking

The sodium salt delivers the identical sulfonamide pharmacophore as the parent compound mafenide, which has been quantitatively characterized for carbonic anhydrase (CA) inhibition across multiple isoforms. Mafenide inhibits human CA I with a Kᵢ of 41.91 μM and CA II with a Kᵢ of 0.612 μM [1]. In an independent study, mafenide showed an IC₅₀ of 142 μM against gill carbonic anhydrase and 23 μM against liver carbonic anhydrase [2]. These values establish the baseline potency of the sulfonamide core that the sodium salt delivers upon dissolution. For procurement decisions involving structure-activity relationship (SAR) programs, the sodium salt serves as a well-characterized starting point for further derivatization, with established CA inhibition benchmarks that allow quantitative comparison with next-generation analogs.

Carbonic anhydrase inhibition IC50 Sulfonamide pharmacology Target engagement

Procurement-Driven Application Scenarios for Sodium Alpha-Aminotoluene-4-Sulphonamidate


Topical Burn Wound Formulation Development Requiring Reduced Acidosis Risk

The sodium salt of α-amino-p-toluenesulfonamide addresses the well-characterized metabolic acidosis liability of mafenide hydrochloride. While the hydrochloride salt induces significant carbonic anhydrase-dependent acidosis [1], the sodium salt—analogous to the clinically preferred acetate salt—is expected to produce substantially lower acid-base disturbance based on class-level evidence [2]. This makes it a preferred active pharmaceutical ingredient (API) candidate for topical burn formulations where patient acid-base status is a clinical concern, particularly in patients with compromised renal or pulmonary function [1].

Aqueous-Phase Derivatization Chemistry for Sulfonamide Library Synthesis

As a pre-formed, water-soluble sodium salt, the compound eliminates the need for extemporaneous base addition during aqueous-phase reactions. The free aminomethyl group serves as a nucleophilic handle for amide bond formation, sulfonamide coupling, and triazine conjugation, enabling efficient synthesis of carbonic anhydrase inhibitor libraries. The established CA inhibition profile (hCA II Kᵢ = 0.612 μM) [3] provides a quantitative baseline for SAR programs, allowing researchers to measure potency gains from structural modifications introduced via this building block.

Quality Control Reference Standard for Mafenide-Related Pharmaceutical Analysis

The sodium salt, with a well-defined molecular formula (C₇H₁₀N₂NaO₂S), exact mass (209.03607 Da), and computed TPSA (94.6 Ų) [4], serves as a reproducible reference standard for analytical method development. Its distinct sodium adduct mass and chromatographic retention profile differentiate it from the free base (MW 186.23) and hydrochloride salt (MW 222.69), enabling specific detection and quantification in impurity profiling and stability-indicating assays for mafenide-containing pharmaceutical products.

Quote Request

Request a Quote for Sodium alpha-aminotoluene-4-sulphonamidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.